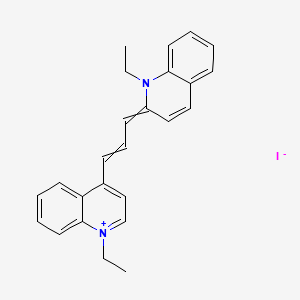

DICYANINE A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20591-23-5 |

|---|---|

Molecular Formula |

C25H25IN2 |

Molecular Weight |

480.4 g/mol |

IUPAC Name |

(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide |

InChI |

InChI=1S/C25H25N2.HI/c1-3-26-19-18-20(23-13-6-8-15-25(23)26)11-9-12-22-17-16-21-10-5-7-14-24(21)27(22)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

AIUPVZRNWAATQJ-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-] |

Isomeric SMILES |

CCN1/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41.[I-] |

Canonical SMILES |

CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-] |

Other CAS No. |

20591-23-5 |

Origin of Product |

United States |

Foundational & Exploratory

Dicyanine A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyanine A is a symmetrical cyanine (B1664457) dye known for its applications in fluorescence imaging, biological staining, and as a photosensitizer.[1][2] Its chemical structure, characterized by two quinoline (B57606) rings linked by a polymethine chain, is responsible for its strong absorption in the near-infrared region and its intense fluorescence.[2] This guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action as a DNA intercalator.

Chemical Structure and Properties

This compound, with the CAS number 20591-23-5, is chemically identified as 1-ethyl-2-[3-(1-ethyl-4(1H)-quinolinylidene)prop-1-enyl]quinolinium iodide.[3][4] Its core structure consists of two quinoline heterocyclic moieties joined by a propenylidene bridge.[3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-ethyl-2-[3-(1-ethyl-4(1H)-quinolinylidene)prop-1-enyl]quinolinium iodide |

| CAS Number | 20591-23-5 |

| Molecular Formula | C25H25IN2[3] |

| Molecular Weight | 480.4 g/mol [3] |

| Canonical SMILES | CCN1C=CC=C2C=CC(=CC=C2)C=CC=C2C=CC=C(C=C2)[N+]1CC.[I-] |

| InChI Key | AIUPVZRNWAATQJ-UHFFFAOYSA-M[3] |

Physicochemical Properties

| Property | Value |

| Appearance | Green crystalline powder[2] |

| Melting Point | 300 °C[5] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; limited solubility in water.[1] |

| Storage Temperature | 0-6°C[2] |

| Absorption Maximum (λmax) | Approximately 600 nm[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a condensation reaction between two quinoline-based precursors. A general method is the reaction of 1-ethylquinolinium (B15471982) iodide with an appropriate aldehyde or ketone under basic conditions.[3] The reaction often utilizes solvents such as ethanol or methanol, with a base like sodium hydroxide (B78521) or potassium carbonate to facilitate the condensation.[3]

A representative synthesis workflow is outlined below:

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to act as a DNA intercalator.[3] This mechanism is fundamental to its application in various biomedical research areas, including as an antimicrobial and potential anticancer agent.

DNA Intercalation

DNA intercalators are molecules that can insert themselves between the planar base pairs of a DNA double helix.[6] This process is driven by a combination of hydrophobic and van der Waals forces between the aromatic rings of the intercalator and the DNA bases.[6] The planar structure of the quinoline rings in this compound facilitates this insertion.

The intercalation of this compound into the DNA helix induces significant conformational changes, including the unwinding and lengthening of the DNA strand.[6] This structural distortion can interfere with essential cellular processes that rely on the normal structure of DNA.

Consequences of DNA Intercalation by this compound:

-

Inhibition of DNA Replication and Transcription: The altered DNA structure can obstruct the binding of DNA polymerases and RNA polymerases, thereby inhibiting DNA replication and transcription.[3] This is a key mechanism behind the antiproliferative effects observed with some DNA intercalators.

-

Induction of DNA Strand Breaks: Intercalation can lead to the generation of DNA strand breaks, potentially through the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[7]

Cellular Uptake and Localization

As a lipophilic cationic dye, this compound is expected to readily cross cell membranes. The cellular uptake of similar cyanine dyes has been shown to be concentration-dependent and can occur through simple diffusion.[8] Once inside the cell, many cationic cyanine dyes accumulate in the mitochondria due to the mitochondrial membrane potential.[8] The specific intracellular localization of this compound can influence its biological effects and potential therapeutic applications.

Conclusion

This compound is a versatile cyanine dye with significant potential in biomedical research and development. Its well-defined chemical structure and properties, coupled with its ability to intercalate into DNA, make it a valuable tool for studying cellular processes and a candidate for further investigation in drug development. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of chemical biology and medicine.

References

- 1. Buy this compound (EVT-402271) | 20591-23-5 [evitachem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 20591-23-5 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Cas 20591-23-5,this compound | lookchem [lookchem.com]

- 6. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 7. Qualitative and quantitative aspects of intercalator-induced DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Research Applications of Dicyanine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyanine A is a symmetrical cyanine (B1664457) dye recognized for its utility in various scientific domains, primarily owing to its strong absorption in the near-infrared (NIR) spectrum and its fluorescent properties.[1] Historically, its principal application was as a photosensitizer in photography, extending the spectral sensitivity of photographic emulsions into the infrared range. In contemporary research, the principles underlying this compound's function continue to be relevant, particularly in the broader context of cyanine dyes, which are instrumental in fluorescence imaging, biological staining, and as photosensitizers in therapeutic applications.[1] This guide provides a comprehensive overview of the research uses of this compound, presenting quantitative data, experimental protocols, and visual representations of associated biological and experimental pathways.

Core Research Applications

The research applications of this compound and its derivatives can be categorized into three main areas: photosensitization, near-infrared fluorescence imaging, and biological staining.

Photosensitization

As a photosensitizer, this compound absorbs light energy and transfers it to adjacent molecules, most notably molecular oxygen, to produce reactive oxygen species (ROS). This property is the basis for its application in photodynamic therapy (PDT).

Mechanism of Action in Photodynamic Therapy:

Upon irradiation with light of a specific wavelength, the photosensitizer (this compound) transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. The triplet state photosensitizer can then react with molecular oxygen in the surrounding tissue via two pathways:

-

Type I Reaction: The photosensitizer reacts directly with a substrate to produce radical ions, which then interact with oxygen to create ROS such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.

-

Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (in its triplet ground state), generating highly reactive singlet oxygen.

These ROS are cytotoxic, inducing cell death through apoptosis or necrosis, damaging the vasculature of the target tissue, and potentially stimulating an anti-tumor immune response.

References

Dicyanine A: A Technical Guide to Absorption and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyanine A is a historic synthetic dye belonging to the cyanine (B1664457) class of molecules. Characterized by two quinoline (B57606) heterocyclic nuclei linked by a polymethine chain, its structure gives rise to strong absorption and fluorescence properties in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. While the term "this compound" is less common in modern literature, with more specific IUPAC names being preferred, the principles governing its spectral characteristics are fundamental to the broader class of cyanine dyes. These dyes are of significant interest in biomedical research and drug development, where they are employed as fluorescent labels, probes, and photosensitizers.

This guide provides an in-depth overview of the absorption and emission properties of this compound and related cyanine dyes, details the experimental protocols for their characterization, and illustrates the underlying photophysical principles and experimental workflows.

Chemical Identity

According to the PubChem database, this compound has the following identity[1]:

-

IUPAC Name: (2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline iodide

-

Molecular Formula: C₂₅H₂₅IN₂

-

CAS Number: 20591-23-5

Core Photophysical Principles: Absorption and Emission

The defining characteristic of cyanine dyes is their extended π-conjugated system, which is responsible for their intense color. The absorption of light promotes a π-electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λₘₐₓ).

Following excitation, the molecule relaxes to the lowest vibrational level of the excited singlet state. It can then return to the ground state through several pathways. For fluorescent dyes like this compound, a principal pathway is the emission of a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The mechanism is visually represented in the Jablonski diagram below.

Caption: Simplified Jablonski diagram illustrating the processes of light absorption and fluorescence.

Data Presentation: Spectroscopic Properties

Specific, validated quantitative spectral data for the compound historically named "this compound" is sparse in modern literature. However, the spectral properties of cyanine dyes are well-characterized. The absorption and emission maxima are highly dependent on the length of the polymethine bridge and the solvent used. Generally, increasing the length of the conjugated chain leads to a bathochromic (red) shift of about 100 nm for each additional vinyl group (-CH=CH-).[2]

The following table summarizes representative spectral data for various cyanine dyes to provide context for the expected properties of this compound.

| Dye Class (Example) | Solvent | Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Trimethine Cyanine | Methanol | ~500 - 550 | ~520 - 570 | > 150,000 |

| Pentamethine Cyanine | Methanol | ~600 - 650 | ~620 - 670 | > 200,000 |

| Heptamethine Cyanine | Methanol | ~700 - 780 | ~730 - 810 | > 250,000 |

Note: These are approximate values. Actual values are highly dependent on the specific molecular structure and environment.

Experimental Protocols

The determination of absorption and emission spectra for cyanine dyes follows standard spectrophotometry and spectrofluorometry procedures.

Measuring the Absorption Spectrum (UV-Vis Spectroscopy)

Objective: To determine the wavelength(s) of maximum absorbance (λₘₐₓ) and the molar absorption coefficient (ε).

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and micropipettes

-

Spectroscopic grade solvent (e.g., methanol, ethanol, DMSO)

-

Cyanine dye stock solution of known concentration

Methodology:

-

Solvent Selection: Choose a solvent in which the dye is soluble and that does not absorb in the spectral region of interest (typically 400-800 nm). Methanol is commonly used for cyanine dyes.[3][4]

-

Sample Preparation:

-

Prepare a stock solution of the cyanine dye with a precisely known concentration in the chosen solvent.

-

Perform a series of dilutions to create solutions of varying concentrations. Aim for concentrations that yield absorbance values between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[4][5]

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 400 nm to 800 nm).

-

-

Measurement:

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the appropriate holder and run a baseline correction.

-

Rinse a second cuvette with the dye solution, then fill it and place it in the sample holder.

-

Run the spectral scan to obtain the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance, λₘₐₓ.

-

To determine the molar absorption coefficient (ε), plot absorbance at λₘₐₓ versus concentration for the series of dilutions.

-

According to the Beer-Lambert Law (A = εcl), the slope of the resulting line will be ε (since path length, l, is typically 1 cm).[6]

-

Measuring the Emission Spectrum (Fluorescence Spectroscopy)

Objective: To determine the wavelength(s) of maximum fluorescence emission (λₑₘ).

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (4-sided polished for fluorescence)

-

Spectroscopic grade solvent

-

Dilute cyanine dye solution (absorbance at excitation wavelength should be < 0.1 to avoid inner filter effects)

Methodology:

-

Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The concentration should be low enough to prevent self-quenching and inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (λₑₓ) to the λₘₐₓ determined from the absorption spectrum.

-

Define the emission scan range. This should start at a wavelength slightly longer than the excitation wavelength and extend well beyond the expected emission peak (e.g., if λₑₓ is 650 nm, scan from 660 nm to 850 nm).

-

-

Measurement:

-

Fill a cuvette with the pure solvent and run a scan to obtain a solvent blank spectrum.

-

Fill a cuvette with the dilute dye solution and place it in the sample holder.

-

Run the emission scan.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample spectrum to correct for background signals like Raman scattering.

-

Identify the wavelength of maximum fluorescence intensity, λₑₘ.

-

The difference between λₑₘ and λₘₐₓ is the Stokes shift.

-

Caption: Experimental workflow for determining absorption and emission spectra of this compound.

Relevance in Drug Development: Role as a Fluorescent Probe

This compound and other cyanine dyes are not typically developed as therapeutic agents that directly modulate a specific signaling pathway. Instead, their value in drug development and research lies in their utility as fluorescent probes. Their strong absorbance and emission, sensitivity to the local environment, and tunable spectral properties make them ideal for:

-

Fluorescence Microscopy: Visualizing cellular structures and processes.

-

Flow Cytometry: Labeling and sorting cells based on specific markers.

-

In Vivo Imaging: Tracking molecules, cells, or drug delivery vehicles in living organisms due to the deep tissue penetration of NIR light.[2]

-

Biosensors: Designing probes that change their fluorescent properties upon binding to a specific target molecule (e.g., a protein or nucleic acid), enabling quantification and detection.

The dye can be conjugated to a targeting moiety (like an antibody or peptide) that binds to a specific receptor or biomarker involved in a disease-related signaling pathway. The fluorescence of the dye then allows for the visualization and tracking of this interaction, providing valuable information about the pathway's activity, drug target engagement, and the biodistribution of a therapeutic agent.

Caption: Role of this compound as a fluorescent probe for studying signaling pathways.

References

- 1. This compound | C25H25IN2 | CID 139802012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.williams.edu [web.williams.edu]

- 4. Conjugated Dyes | Chem Lab [chemlab.truman.edu]

- 5. communities.acs.org [communities.acs.org]

- 6. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

Molar Extinction Coefficient of Dicyanine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyanine A is a symmetrical cyanine (B1664457) dye known for its applications in fluorescence imaging and as a sensitizer (B1316253) in photographic emulsions, particularly for near-infrared (NIR) wavelengths.[1][2] Its utility in biological and biomedical research stems from its strong absorption and fluorescence properties.[1] A critical parameter for the quantitative use of this compound in any application is its molar extinction coefficient (ε), which relates the absorbance of a solution to its concentration. This technical guide provides an in-depth overview of the molar extinction coefficient of this compound, including representative data from analogous cyanine dyes, detailed experimental protocols for its determination, and workflows for its application in cellular imaging.

Quantitative Data Presentation

| Dye Name | Solvent | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| 1,1'-diethyl-2,2'-cyanine iodide | Methanol | Not Specified | 75,000 | |

| 1,1'-diethyl-2,2'-carbocyanine iodide | Methanol | Not Specified | 195,000 | [5] |

| 1,1'-diethyl-2,2'-dicarbocyanine iodide | Methanol | Not Specified | 213,000 | [5] |

| Pinacyanol chloride | Methanol | 635 | 58,000 (triplet state) | |

| Pinacyanol chloride | Ethanol-Water | 601 (monomer) | 192,000 | [6] |

| Generic Cyanine Dyes | Various | 610-817 | 27,000 - 270,000 | [2] |

| Indolizine-Cyanine Dyes | DCM | Not Specified | up to 204,000 | [3] |

| Indolizine-Cyanine Dyes | DMSO | Not Specified | Not Specified | [3] |

| Cy7 | PBS/ddH₂O | ~750 | ~250,000 | [7] |

| DiR | PBS/ddH₂O | ~750 | ~270,000 | [7] |

Experimental Protocols

Determination of Molar Extinction Coefficient using UV-Vis Spectrophotometry

The molar extinction coefficient of this compound can be experimentally determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials:

-

This compound

-

High-purity solvent (e.g., methanol, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound using an analytical balance.

-

Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

-

Serial Dilutions:

-

Perform a series of accurate dilutions of the stock solution to prepare several solutions of decreasing concentrations.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range appropriate for this compound (typically in the visible to near-infrared region).

-

-

Blank Measurement:

-

Fill a clean cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it.

-

Measure the absorbance spectrum of each of the diluted solutions.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Record the absorbance value at λmax for each concentration.

-

Plot a graph of absorbance at λmax (on the y-axis) versus concentration (on the x-axis).

-

Perform a linear regression on the data points. The plot should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law.

-

The molar extinction coefficient (ε) is calculated from the slope of the line (Slope = ε × path length). For a 1 cm path length, the slope is equal to the molar extinction coefficient.

-

Visualizations

References

Synthesis of Dicyanine A from Quinoline Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dicyanine A, a cyanine (B1664457) dye, from quinoline (B57606) precursors. It details the established Mikeska-Haller-Adams method and a significantly improved synthesis protocol developed by S. Palkin. This document is intended for an audience with a background in organic chemistry and is designed to be a practical resource for laboratory synthesis.

Introduction

This compound is a polymethine dye that has historically been used as a photosensitizing agent. Its synthesis originates from quinoline derivatives, specifically 2,4-dimethyl-6-ethoxyquinoline. The core structure of this compound is formed by the linking of two quinoline moieties through a methine bridge. This guide will first detail the preparation of the key precursor, 2,4-dimethyl-6-ethoxyquinoline, and its subsequent conversion to the reactive quaternary salt, 2,4-dimethyl-6-ethoxyquinoline ethiodide. Following this, two distinct methods for the final condensation to this compound will be presented with their respective experimental protocols and comparative quantitative data.

Synthesis of the Quinoline Precursor and its Quaternary Salt

The foundational precursor for this compound synthesis is 2,4-dimethyl-6-ethoxyquinoline. This is typically prepared and then converted into a more reactive quaternary ammonium (B1175870) salt, 2,4-dimethyl-6-ethoxyquinoline ethiodide, which is the direct intermediate for the final dye synthesis.

Experimental Protocol: Synthesis of 2,4-dimethyl-6-ethoxyquinoline

An improved two-step method for the production of 2,4-dimethyl-6-ethoxyquinoline has been developed to overcome the poor yields and tedious isolation of previous one-pot processes.

Step 1: Synthesis of p-ethoxyacetoneanil

-

A mixture of 3675 g of p-phenetidine, 740 g of acetone (B3395972), and 25 g of iodine is boiled under a reflux condenser for 36 hours at a temperature of 92-96 °C.

-

Acetone and water are distilled off until the reaction mixture reaches 140 °C.

-

An additional 370 g of acetone is added, and the mixture is boiled under reflux for another 36 hours at approximately 107 °C.

-

After cooling, the mixture is washed with dilute sodium hydroxide (B78521).

-

The product, p-ethoxyacetoneanil, is then isolated by fractional distillation under reduced pressure (165-180 °C at 10 mm Hg).

Step 2: Conversion to 2,4-dimethyl-6-ethoxyquinoline

-

150 g of the distilled p-ethoxyacetoneanil is heated to between 180 and 200 °C.

-

Dry hydrogen chloride gas is passed over the surface of the heated liquid for approximately 8 hours.

-

The resulting mixture is dissolved in hot water, and impurities are extracted with benzene.

-

The aqueous layer is separated and treated with an excess of sodium hydroxide to precipitate the product.

-

The crude 2,4-dimethyl-6-ethoxyquinoline is extracted with ether or benzene, the solvent is distilled off, and the final product is purified by distillation under reduced pressure (168-180 °C at 10 mm Hg) followed by recrystallization.

Experimental Protocol: Preparation of 2,4-dimethyl-6-ethoxyquinoline Ethiodide

-

To 10 g of 2,4-dimethyl-6-ethoxyquinoline, add 10 g of ethyl iodide.

-

Heat the mixture on a steam bath for a few minutes until it solidifies.

-

Wash the solid product in the flask with ether.

-

Recrystallize the product several times from boiling 95% alcohol. A yield of 10 g is expected.

Synthesis of this compound

Two primary methods for the synthesis of this compound from 2,4-dimethyl-6-ethoxyquinoline ethiodide are detailed below. The first is the standard Mikeska-Haller-Adams method, and the second is an improved method by S. Palkin that offers significantly higher yields.

Mikeska-Haller-Adams Method (Standard Procedure)

This method relies on the use of sodium ethylate as the condensing agent.

Experimental Protocol:

-

Prepare a solution of sodium ethylate by dissolving 0.1725 g of sodium in 25 cc of absolute ethyl alcohol.

-

Add a solution of 2,4-dimethyl-6-ethoxyquinoline ethiodide to the sodium ethylate solution.

-

Allow the reaction to proceed, which results in the formation of this compound.

-

The product is then isolated and purified. The average yield for this method is approximately 0.025 g of this compound per gram of the intermediate.

Palkin's Improved Method

This improved synthesis utilizes sodium sulfide (B99878), with the optional addition of chloroform (B151607), to dramatically increase the yield of this compound.[1]

Experimental Protocol:

-

Prepare an alcoholic solution of sodium sulfide.

-

Dissolve 2,4-dimethyl-6-ethoxyquinoline ethiodide in the hot alcoholic sodium sulfide solution.

-

For further yield enhancement, a small amount of chloroform can be added to the reaction mixture.

-

The reaction is heated to proceed.

-

The this compound product precipitates and is collected by filtration, washed, and dried.

Quantitative Data Summary

The following tables summarize the quantitative data from experiments conducted by S. Palkin, comparing the yields of this compound using different synthetic methods and conditions. The intermediate referred to in the tables is 2,4-dimethyl-6-ethoxyquinoline ethiodide.[1]

Table 1: Comparison of this compound Yields

| Experiment ID | Intermediate (g) | Reagent | Chloroform (cc) | Time (Hrs) | Temperature (°C) | Yield (g) | Quality |

| Mikeska-Haller-Adams (Avg.) | 1.0 | Sodium Ethylate | - | - | - | 0.025 | - |

| b | 1 | Sodium Sulfide | - | - | 60-70 | 0.085 | Good |

| H1 | 2 | Sodium Sulfide | - | - | 65-70 | 0.090 | Good |

| H2 | 2 | Sodium Sulfide | - | - | 65-70 | 0.090 | Good |

| K1 | 1 | Sodium Sulfide | Present as impurity | - | 65-70 | 0.575 | - |

| K2 | 1 | Sodium Sulfide | Present as impurity | - | 65-70 | 0.400 | - |

| G | 1 | Sodium Ethylate | 5 | 2 | 65-70 | 0.165 | - |

| E | 1 | Sodium Ethylate | - | 2 | 65-70 | 0.050 | - |

| F | 1 | Sodium Ethylate | - | 2 | 65-70 | 0.175 | - |

| C | 1 | Sodium Sulfide | - | 2 | 20-25 | 0.360 | - |

| D | 4 | Sodium Sulfide | - | 2 | 60-70 | 1.250 | - |

| A | 1 | Sodium Ethylate | - | 4 | 60-70 | None | Solution almost all cyanine |

Note: The use of sodium sulfide in place of sodium ethylate resulted in a two to three-fold increase in yield. The accidental presence of chloroform in recovered alcohol (Experiments K1 and K2) led to a significant, unexpected increase in yield. When sodium sulfide and chloroform were intentionally used together, the yield of this compound was over twelve times that of the standard Mikeska-Haller-Adams method.[1]

Reaction Pathways and Workflows

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Overall synthesis pathway for this compound.

Caption: General mechanism for this compound formation.

Caption: General experimental workflow for this compound synthesis.

References

The History and Discovery of Dicyanine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyanine A, a synthetic dye belonging to the cyanine (B1664457) class, holds a unique position in the annals of chemical history. Initially developed for its photosensitizing properties in photographic emulsions, it later gained notoriety for its association with the pseudoscientific pursuit of "aura" visualization. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of this compound, with a critical examination of the claims surrounding its use in "aura-viewing" devices. The information presented herein is intended for a scientific audience and emphasizes empirical data and established chemical principles.

Discovery and Historical Context

This compound was first synthesized in the early 20th century.[1] It belongs to the family of cyanine dyes, which are characterized by a polymethine bridge linking two nitrogen-containing heterocyclic moieties. These dyes were of significant interest for their ability to extend the spectral sensitivity of photographic plates, particularly into the red and near-infrared regions of the electromagnetic spectrum.[2] The synthesis and properties of this compound were notably investigated and improved upon by S. Palkin of the U.S. Bureau of Chemistry in the early 1920s.[1][3]

While its primary application was in photography, this compound became famously associated with the work of Dr. Walter J. Kilner, a medical electrician at St. Thomas's Hospital in London. In his 1911 book, "The Human Atmosphere," Kilner claimed that viewing subjects through a screen containing an alcoholic solution of this compound (which he also called "spectauranine") could make the human "aura" visible.[4][5] This claim was met with skepticism from the scientific community at the time and is now widely regarded as pseudoscience.[4] Critics have pointed out that the visual phenomena described by Kilner are likely artifacts of the observer's own optical processes and psychological suggestion rather than evidence of a veritable human energy field.[4]

Physicochemical Properties of this compound

This compound is a complex organic salt. While various structures have been associated with the name "this compound" over time, the compound detailed in early chemical literature and relevant to its historical applications is generally understood to be a carbocyanine dye.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related cyanine dyes. It is important to note that precise photophysical data for this compound itself is scarce in modern literature, and some values are inferred from studies on structurally similar cyanine dyes.

| Property | Value | Notes and References |

| Molecular Formula | C25H25IN2 | [2] |

| Molecular Weight | 480.4 g/mol | [2] |

| Appearance | Green crystalline powder | [6] |

| Absorption Maxima (λmax) | ~670 nm | In alcoholic solution, as reported in early synthesis work.[3] |

| Solubility | Soluble in ethanol (B145695) and methanol. | [2] |

| Storage Temperature | 0-6°C | [6] |

Experimental Protocols

The synthesis of this compound has been described in the early 20th-century chemical literature. The following protocol is based on the improved method described by S. Palkin in 1923, which offered a significantly higher yield than previous methods.[1][3]

Improved Synthesis of this compound (Palkin, 1923)

This method focuses on the reaction of a quinoline (B57606) intermediate with sodium sulfide (B99878) in an alcoholic solution, with the addition of chloroform (B151607) as a catalyst.

Reagents:

-

2,4-dimethyl-6-ethoxyquinoline ethiodide (intermediate)

-

Sodium sulfide (Na2S·9H2O)

-

95% Ethanol

-

Chloroform

Procedure:

-

Preparation of Sodium Sulfide Solution: A solution of sodium sulfide is prepared by dissolving the solid in 95% ethanol.

-

Reaction: The quinoline intermediate is dissolved in the alcoholic sodium sulfide solution.

-

Catalysis: A small amount of chloroform is added to the reaction mixture. Palkin found that the addition of chloroform significantly increased the yield of this compound.[1][3]

-

Reaction Conditions: The reaction mixture is heated. Palkin's work suggests that variations in temperature and reaction time were explored to optimize the yield.[1]

-

Isolation and Purification: The crude this compound precipitates from the reaction mixture upon cooling. The solid is then collected by filtration and washed with alcohol and ether to remove impurities.[1]

Note: This protocol is a summary of the historical method. Modern synthesis would require appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment. The starting materials and the product are toxic.[7][8]

The "Aura Goggles" and the Science of Perception

Dr. Walter J. Kilner's "Kilner Screens" consisted of a glass cell filled with an alcoholic solution of this compound.[4][5] He claimed that by looking through these screens, one could train their eyes to perceive the "human aura."[4]

From a scientific perspective, the phenomena observed through these devices can be explained by principles of optics and human physiology. The deep blue-violet color of the this compound solution strongly absorbs light in the yellow-green part of the visible spectrum. When a viewer stares through such a filter and then at a brightly lit object against a dark background, several optical effects can occur:

-

Chromatic Aberration: The human eye does not focus all colors of light at the same point. By filtering out a significant portion of the visible spectrum, the eye's chromatic aberration can become more pronounced, leading to colored fringes around objects.

-

Afterimages: Staring at a colored filter can lead to the perception of a complementary colored afterimage when looking away.

-

Contrast Enhancement: The filter can enhance the contrast between a brightly lit subject and a dark background, making faint outlines or shadows more apparent.

These optical illusions, combined with the power of suggestion, are the likely explanations for the "auras" observed by Kilner and his followers.[4] There is no scientific evidence to support the existence of a human "aura" as a form of energy field that can be visualized with this compound.[4]

Modern Applications and Relevance

While the use of this compound for "aura" viewing is firmly in the realm of pseudoscience, cyanine dyes as a class are of significant importance in modern science and technology. They are widely used as fluorescent probes in biomedical imaging, as sensitizers in dye-sensitized solar cells, and in various other applications in materials science and photonics.[6] The historical development of this compound, therefore, serves as an interesting case study in the evolution of dye chemistry and the intersection of science and pseudoscience.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Synthesis Workflow of this compound

Caption: A simplified workflow for the synthesis of this compound based on the Palkin method.

Conceptual Diagram of Kilner's "Aura Viewing"

Caption: A conceptual diagram illustrating the setup described by Walter J. Kilner for "viewing the human aura."

References

- 1. scribd.com [scribd.com]

- 2. Dicyanin (synthetic dye) - Kook Science [hatch.kookscience.com]

- 3. scribd.com [scribd.com]

- 4. Walter John Kilner - Wikipedia [en.wikipedia.org]

- 5. Walter J. KILNER : Aura Lens -- Cyanogen / dicyanin /pinacolone makes the aura visible [rexresearch.com]

- 6. youtube.com [youtube.com]

- 7. reddit.com [reddit.com]

- 8. reddit.com [reddit.com]

Dicyanine A: A Technical Overview of Toxicity and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of Dicyanine A have not been fully investigated.[1] This document summarizes the currently available safety information. Extreme caution should be exercised when handling this compound, and a comprehensive risk assessment should be conducted before any use.

Introduction

This compound is a cyanine (B1664457) dye, historically used in photographic emulsions and as a spectral sensitizer. While its applications in modern research are emerging, a thorough understanding of its toxicological profile is critical for safe handling and potential therapeutic development. This guide provides a consolidated overview of the known toxicity and safety data for this compound, highlighting the significant gaps in the current body of knowledge.

Hazard Identification and Precautionary Measures

Available safety data sheets (SDS) indicate that this compound is a green powder that should be handled with caution.[1][2] The primary hazards identified are related to irritation.

Potential Health Effects: [1]

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May cause irritation of the digestive tract.

Chronic health effects of this compound have not been documented.[1] Due to the lack of comprehensive toxicological studies, it is prudent to assume that the substance may have other, as yet unidentified, adverse effects.

First Aid Measures:[1]

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of milk or water.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

Quantitative Toxicity Data

A thorough review of publicly available scientific literature and safety databases reveals a significant lack of quantitative toxicity data for this compound. No median lethal dose (LD50) or No-Observed-Adverse-Effect Level (NOAEL) values have been established for this compound. The absence of this data makes it impossible to determine a safe exposure limit or to conduct a quantitative risk assessment.

Table 1: Summary of Available Toxicity Data for this compound

| Endpoint | Value | Species | Route of Administration | Reference |

| Acute Toxicity (LD50) | Not available | Not applicable | Not applicable | [1][2] |

| Chronic Toxicity | No information found | Not applicable | Not applicable | [1] |

| Carcinogenicity | No information found | Not applicable | Not applicable | [2] |

| Mutagenicity | No information found | Not applicable | Not applicable | Not available |

| Teratogenicity | No information found | Not applicable | Not applicable | Not available |

Experimental Protocols

Detailed experimental protocols for toxicological assessments of this compound are not available in the reviewed literature. The statement that the "toxicological properties of this material have not been fully investigated" is a recurring theme in safety documents.[1]

Mechanism of Action and Signaling Pathways

The mechanism of toxic action for this compound has not been elucidated. There is no information available regarding its interaction with specific biological signaling pathways. It is often mistakenly associated with cyanide toxicity due to its name. However, "cyanine" refers to a class of synthetic dyes and does not imply the presence of a free cyanide group (CN-). The chemical structure of this compound does not suggest that it would release cyanide under normal physiological conditions.

Logical Flow for Hazard Assessment

The following diagram illustrates the logical flow of the currently understood, albeit limited, safety considerations for this compound.

Caption: Logical relationship between this compound exposure routes and potential irritant effects.

Conclusion and Recommendations

The currently available data on the toxicity and safety of this compound is insufficient for a comprehensive risk assessment. The primary known hazards are irritant effects upon direct contact, inhalation, or ingestion. The lack of quantitative data, such as LD50 values, and the absence of studies on chronic effects, carcinogenicity, and reproductive toxicity, necessitate a highly cautious approach to its handling and use.

For researchers, scientists, and drug development professionals, it is imperative to:

-

Treat this compound as a substance with unknown toxicity.

-

Implement stringent safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection.

-

Handle the compound in a well-ventilated area, preferably within a fume hood.

-

Conduct thorough, substance-specific risk assessments before initiating any new experimental work.

Further toxicological studies are urgently needed to elucidate the safety profile of this compound and to enable its safe use in research and potential future applications.

References

An In-depth Technical Guide on the Photophysical Properties of Dicyanine A

Executive Summary

This technical guide addresses the photophysical properties of the cyanine (B1664457) dye, Dicyanine A. However, a comprehensive literature search reveals a significant scarcity and inconsistency of specific quantitative data for this particular molecule (CAS 20591-23-5). Much of the available information pertains to the broader class of "dicyanine" or other cyanine dyes, making definitive characterization of this compound challenging. This guide summarizes the limited and sometimes conflicting information available for this compound and provides a general overview of the photophysical properties and experimental protocols typical for this class of dyes. Researchers, scientists, and drug development professionals should exercise caution and verify the properties of their specific this compound sample experimentally.

Introduction to this compound

This compound is a synthetic dye belonging to the cyanine family, characterized by two quinoline (B57606) heterocyclic nuclei linked by a polymethine bridge.[1] Its chemical formula is generally cited as C₂₅H₂₅IN₂.[1] Dicyanine dyes are known for their strong absorption in the visible and near-infrared (NIR) regions, making them valuable for applications such as fluorescence imaging and biological staining.[1] Some sources suggest this compound has a high quantum yield and photostability, rendering it useful as a fluorescent probe for nucleic acids and proteins.[1]

Note on Nomenclature and CAS Number: There appears to be considerable ambiguity in the literature and commercial listings regarding "this compound". Different suppliers associate the CAS number 20591-23-5 with different molecular formulas, including C₃₁H₃₇IN₂O₂.[2][3] This discrepancy underscores the importance of verifying the identity and purity of any substance identified as this compound.

Photophysical Properties

Quantitative photophysical data for this compound is not well-documented in peer-reviewed literature. The following table summarizes the fragmented and potentially conflicting data found, alongside general properties expected for a cyanine dye of this type.

| Property | Reported Value for "Dicyanine" or Related Compounds | General Remarks for Cyanine Dyes |

| Absorption Maximum (λmax) | ~620 nm[4] | The absorption maximum is highly dependent on the solvent polarity and the length of the polymethine chain. Longer chains lead to red-shifted absorption. |

| Emission Maximum (λem) | Not explicitly found for this compound. A fluorescence excitation peak at 647 nm has been noted for "Dicyanine".[4] | Emission is typically red-shifted from the absorption maximum. The solvent environment significantly influences the emission wavelength. |

| Molar Absorptivity (ε) | Not found for this compound. Related cyanine dyes can have ε values in the range of 150,000 - 250,000 M⁻¹cm⁻¹. | Cyanine dyes are known for their very high molar extinction coefficients. |

| Fluorescence Quantum Yield (ΦF) | Described qualitatively as high, but no quantitative value found.[1] | Quantum yields are highly sensitive to the molecular environment, including solvent viscosity and binding to macromolecules. It can be low in fluid solutions due to non-radiative decay pathways like photoisomerization. |

| Fluorescence Lifetime (τF) | Not found for this compound. Typically in the range of 0.5 - 3 nanoseconds for similar cyanine dyes.[5] | The fluorescence lifetime is also influenced by environmental factors and can be used to probe local viscosity and binding events. |

| Stokes Shift | Not explicitly found for this compound. | Cyanine dyes often exhibit relatively small Stokes shifts, typically in the range of 20-30 nm. However, structural modifications can be made to increase the Stokes shift.[6][7][8] |

Experimental Protocols for Photophysical Characterization

The following are generalized experimental protocols for determining the key photophysical properties of a cyanine dye like this compound.

Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and molar absorptivity (ε).

-

Methodology:

-

Prepare a stock solution of the dye in a high-purity spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO).

-

Prepare a series of dilutions of the stock solution with known concentrations.

-

Record the absorbance spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the peak of the spectrum.

-

Molar absorptivity is calculated using the Beer-Lambert law (A = εcl), by plotting absorbance versus concentration and determining the slope of the resulting line.

-

Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission spectra and the fluorescence quantum yield (ΦF).

-

Methodology:

-

Using a spectrofluorometer, record the emission spectrum by exciting the sample at its absorption maximum (λmax). The peak of this spectrum gives the emission maximum (λem).

-

Record the excitation spectrum by monitoring the emission at the emission maximum (λem) while scanning the excitation wavelength.

-

The fluorescence quantum yield is typically determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).[9] The absorbance of both the sample and standard solutions should be kept low (typically < 0.1) to avoid inner filter effects.

-

Fluorescence Lifetime Measurement

-

Objective: To determine the fluorescence lifetime (τF).

-

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method.

-

A pulsed light source (e.g., a picosecond laser) excites the sample at its absorption maximum.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of these arrival times is generated, which represents the fluorescence decay profile.

-

The fluorescence lifetime is determined by fitting the decay curve to an exponential function. For cyanine dyes, multi-exponential decays may be observed, indicating different excited state populations or conformations.

-

Signaling Pathways and Biological Applications

There is no specific information available in the searched literature regarding the involvement of this compound in any particular signaling pathways. However, the broader class of cyanine dyes is extensively used in biological and biomedical research in various applications:

-

Fluorescent Labeling: Cyanine dyes are widely used to label proteins, nucleic acids, and other biomolecules for visualization in fluorescence microscopy, flow cytometry, and other bio-imaging techniques.

-

DNA Intercalation: Some cyanine dyes can intercalate into the minor groove of DNA, leading to significant changes in their fluorescence properties. This is utilized in DNA quantification and staining.

-

Membrane Potential Sensing: Certain cyanine dyes are lipophilic cations that can accumulate in mitochondria and other polarized membranes. Their fluorescence can be dependent on the membrane potential, making them useful as potentiometric probes.

-

Photodynamic Therapy (PDT): Upon irradiation, some cyanine dyes can generate reactive oxygen species (ROS), which can be harnessed for photodynamic therapy to selectively destroy cancer cells.

-

Tumor Imaging: Recently, glutathione (B108866) (GSH)-responsive dicyanine probes have been developed for tumor imaging. These probes are "activated" in the tumor microenvironment, which has a higher concentration of GSH, leading to enhanced fluorescence for surgical guidance.[10]

Visualizations

Caption: Workflow for characterizing the core photophysical properties of a cyanine dye.

Conclusion

While this compound is commercially available and finds use in various applications, its specific photophysical properties are not well-defined in the public scientific literature. The available information is sparse and at times contradictory, particularly concerning its precise chemical structure associated with its CAS number. Researchers intending to use this compound should perform thorough in-house characterization of its photophysical properties using the standard experimental protocols outlined in this guide. The general properties of cyanine dyes provide a useful framework for understanding the expected behavior of this compound, but should not be taken as a substitute for empirical data. Further research is needed to definitively characterize this compound and explore its potential in advanced applications like targeted imaging and therapy.

References

- 1. guidechem.com [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. A NIR-Emitting Cyanine with Large Stokes Shifts for Live Cell Imaging: Large Impact of Phenol Group on Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. This compound (20591-23-5) for sale [vulcanchem.com]

A Technical Guide to Dicyanine A: Properties, Synthesis, and Applications in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dicyanine A, a cyanine (B1664457) dye with historical and renewed interest in various scientific fields. This document covers its fundamental chemical properties, historical synthesis, and modern applications, particularly focusing on its use as a fluorescent probe in cellular and in vivo imaging.

Core Properties of this compound

This compound is a synthetic dye belonging to the cyanine class, historically used for sensitizing photographic plates.[1] Its chemical structure imparts it with fluorescent properties that are of interest in biomedical research.

Data Presentation: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 20591-23-5 | Multiple sources |

| Molecular Formula | C25H25IN2 | Multiple sources |

| IUPAC Name | 1-ethyl-2-[3-(1-ethylquinolin-4-ylidene)prop-1-en-1-yl]quinolin-1-ium;iodide | N/A |

| Appearance | Green crystalline powder | N/A |

Synthesis of this compound: A Historical Protocol

The synthesis of this compound has been documented for over a century. An early improved synthesis was described by S. Palkin in 1923, which significantly increased the yield compared to previous methods.[2][3] This method involves the reaction of a quinoline (B57606) intermediate with sodium sulfide (B99878) in an alcoholic solution, with chloroform (B151607) acting as a catalyst.[1][2][3]

Experimental Protocol: Improved Synthesis of this compound (Palkin, 1923)

This protocol is based on the historical literature and provides a foundational understanding of this compound synthesis. Modern adaptations may be necessary for current laboratory standards.

Materials:

-

α,γ-Quinoline quaternary salt (intermediate)

-

95% Ethyl alcohol

-

Sodium sulfide (Na2S·9H2O)

-

Chloroform (CHCl3)

-

Ethyl ether

Procedure:

-

Prepare an alcoholic solution of the α,γ-quinoline quaternary salt intermediate.

-

In a separate container, prepare an alcoholic solution of sodium sulfide. For every 1 gram of the intermediate, dissolve 25 grams of sodium sulfide nonahydrate in 100 cc of 95% alcohol.[1]

-

For each gram of the intermediate, use 25 cc of the alcoholic sodium sulfide solution.[1]

-

To the reaction mixture, add 1.5 cc of chloroform per gram of the intermediate.[1]

-

Heat the reaction mixture to approximately 50°C for 30 minutes.[1]

-

Cool the reaction mixture to allow for the precipitation of this compound.

-

Filter the precipitate by suction and wash with 50 parts of alcohol, followed by 50 parts of ethyl ether.

-

The dried precipitate is then washed with 100 parts of water, filtered again, and the water-wet crystals are washed successively with 50 parts of alcohol and 50 parts of ethyl ether.

Diagram of Historical Synthesis Workflow

Application in Tumor Imaging: A Glutathione-Mediated Signaling Approach

A modern application of dicyanine derivatives is in the field of in vivo tumor imaging. This involves a chemically modified dicyanine that is designed to be "activatable" in the tumor microenvironment.[4][5] Specifically, a disulfide-bonded dicyanine dye can be synthesized, which remains in a quenched (non-fluorescent) state under normal physiological conditions.[4][[“]] The tumor microenvironment is often characterized by a high concentration of glutathione (B108866) (GSH).[4][[“]] The disulfide bond of the dicyanine derivative is cleaved by GSH, leading to the release of two highly fluorescent mono-cyanine dyes.[4][5][[“]] This "turn-on" fluorescence provides a high tumor-to-background signal ratio, making it a promising approach for tumor-specific imaging.[4][[“]]

Experimental Protocol: In Vivo Tumor Imaging with a Glutathione-Responsive Dicyanine Probe

This protocol outlines a general procedure for in vivo imaging using a glutathione-responsive dicyanine probe, based on published research.

Materials:

-

Disulfide-bonded dicyanine probe (e.g., ss-diCy5)

-

Tumor-bearing mouse model

-

In vivo imaging system with appropriate near-infrared (NIR) filters

Procedure:

-

Probe Administration: Anesthetize the tumor-bearing mouse. Intravenously inject the disulfide-bonded dicyanine probe.

-

In Vivo Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), acquire fluorescence images of the mouse using an in vivo imaging system. Use excitation and emission wavelengths appropriate for the released mono-cyanine dye.

-

Signal Analysis: Monitor the accumulation of the fluorescent signal in the tumor region over time. The increase in fluorescence intensity at the tumor site corresponds to the glutathione-mediated cleavage of the probe.

-

Ex Vivo Analysis (Optional): At the end of the experiment, euthanize the mouse and dissect the tumor and major organs. Image the dissected tissues to confirm the biodistribution of the fluorescent signal.

Diagram of Glutathione-Mediated Activation and Signaling

Cellular Uptake and Mechanism of Action

The cellular uptake of cyanine dyes is influenced by their physicochemical properties. Cationic cyanine dyes can accumulate in the mitochondria of cells. The precise mechanism of action of this compound itself on cellular pathways is not extensively documented in recent literature. However, in the context of the glutathione-responsive probes, the primary "action" is the cleavage of the disulfide bond, leading to fluorescence. This mechanism is more of a chemical activation rather than an interaction with a specific signaling cascade. The development of such activatable probes is a significant strategy in drug delivery and diagnostics, where the drug or imaging agent is released or activated under specific physiological conditions, such as the high glutathione levels in tumors.

Conclusion

This compound, a dye with a long history, continues to be relevant in modern scientific research, particularly through its derivatives used in advanced imaging applications. Its fundamental properties and the principles of its synthesis provide a basis for the development of novel fluorescent probes. The application of glutathione-activatable dicyanine derivatives in tumor imaging highlights a sophisticated approach to targeted diagnostics. Further research into the specific biological interactions of this compound and its analogues may unveil new applications in drug development and cellular biology.

References

- 1. Dicyanin (synthetic dye) - Kook Science [hatch.kookscience.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. Glutathione-responsive disassembly of disulfide dicyanine for tumor imaging with reduction in background signal intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

Commercial Suppliers and Laboratory Applications of Dicyanine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for the cyanine (B1664457) dye, Dicyanine A, and outlines detailed experimental protocols for its potential use in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development who are interested in the application of fluorescent probes.

Commercial Availability of this compound

This compound (CAS No. 20591-23-5), a photosensitive cyanine dye, is available from a number of commercial chemical suppliers who specialize in providing reagents for laboratory and research use. While a comprehensive price comparison is challenging due to variations in purity and quantity, and the fact that many suppliers provide quotes upon request, the following table summarizes available information from identified vendors. Researchers are advised to contact the suppliers directly to obtain the most current pricing, purity specifications, and availability.

| Supplier | Website | Available Quantitative Data | Notes |

| Leap Chem Co., Ltd. | --INVALID-LINK-- | Purity and pricing available upon request.[1][2][3] | A specialized fine chemicals supplier for research, development, and production.[4] |

| Dayang Chem (Hangzhou) Co., Ltd. | --INVALID-LINK-- | Purity and pricing available upon request.[5][6][7][8] | A comprehensive entity specializing in pharmaceutical, agrochemical, and dyestuff intermediates.[4] |

| BuGuCh & Partners | (Contact information available through chemical directories) | Purity and pricing available upon request. | An international company involved in the development and manufacturing of chemical products.[4] |

| J & K SCIENTIFIC LTD. | --INVALID-LINK-- | Information available upon request. | A supplier of a wide range of chemical products. |

| BioRuler | --INVALID-LINK-- | Purity: 98% Price: $195.00 / 500mg | Provides biochemical reagents. |

Experimental Protocols

While specific, modern experimental protocols for this compound are not abundantly available in recent literature, its properties as a cyanine dye suggest its utility as a fluorescent probe, potentially for staining nucleic acids or cellular compartments like mitochondria. The following protocols are representative methodologies adapted from general procedures for similar cyanine dyes and the historical context of this compound's use in spectroscopy.

I. Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in staining protocols.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tips

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of approximately 596.54 g/mol , dissolve ~0.6 mg in 1 mL of DMSO.

-

Vortex the solution thoroughly to ensure the dye is completely dissolved.

-

Aliquot the stock solution into smaller, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

II. General Protocol for Staining and Fluorescence Microscopy of Adherent Cells

Objective: To stain the nuclei or mitochondria of adherent cells with this compound for visualization by fluorescence microscopy. The specific localization of this compound may need to be empirically determined.

Materials:

-

Adherent cells cultured on glass coverslips in a petri dish

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.

-

Staining:

-

Dilute the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final working concentration (typically in the range of 100-500 nM, this should be optimized).

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

-

-

Fixation (Optional):

-

If fixation is required, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization (Optional, if targeting intracellular structures after fixation):

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslip from the petri dish and mount it on a microscope slide with a drop of mounting medium. .

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope. Based on the properties of similar cyanine dyes, excitation would likely be in the red region of the spectrum (e.g., with a 633 nm or 647 nm laser line) and emission in the far-red or near-infrared. The exact excitation and emission maxima should be determined experimentally.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated using a fluorescent probe like this compound.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. leapchem.com [leapchem.com]

- 4. This compound | 20591-23-5 - BuyersGuideChem [buyersguidechem.com]

- 5. Products - Dayang chem (Hangzhou) Co., Ltd. [dycnchem.com]

- 6. Dayang Chem (Hangzhou) Co.,Ltd.- Enterprise Information-chemicalbook [chemicalbook.com]

- 7. Dayang Chem (Hangzhou) Co.,Ltd. | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Front Page – Dayang chem (Hangzhou) Co., Ltd. [dycnchem.com]

Spectral Characteristics of Dicyanine A Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of Dicyanine A and its derivatives. This compound, a symmetrical cyanine (B1664457) dye, and its analogues are of significant interest due to their applications in various scientific fields, including as photographic sensitizers, fluorescent probes for biological imaging, and in materials science. This document details their photophysical properties, experimental protocols for their characterization, and visual representations of relevant workflows and pathways.

Core Spectral Properties of this compound Derivatives

This compound and its derivatives are characterized by a chemical structure featuring two quinoline (B57606) heterocyclic nuclei linked by a polymethine chain. Variations in the length of this chain and the substituents on the quinoline rings lead to a wide range of spectral properties. The key photophysical parameters include the maximum absorption wavelength (λmax), maximum emission wavelength (λem), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ).

The environment surrounding the dye molecules, particularly the solvent polarity, can significantly influence these spectral characteristics, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity can lead to shifts in the absorption and emission maxima.

Table 1: Spectral Properties of Selected this compound Derivatives

| Derivative | Solvent | λmax (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) | Reference |

| This compound | Ethanol (B145695) | ~670 | - | - | - | - | [1] |

| Dicyanine | Ethanol | ~620 | - | - | - | - | [1] |

| Unnamed Styrylquinolinium Dye 1 | Ethyl Acetate | - | - | - | - | ~0.12 - 1.2 | [2] |

| Unnamed Styrylquinolinium Dye 2 | DMSO | 407-411 | - | - | - | - | [3] |

| Unnamed Styrylquinolinium Dye 3 | Toluene | 402 | 487 | - | - | - | [4] |

| Unnamed Styrylquinolinium Dye 4 | Methanol | 405 | 517 | - | - | - | [4] |

| Unnamed Styrylquinolinium Dye 5 | Toluene | 423 | 545 | - | - | - | [4] |

| Unnamed Styrylquinolinium Dye 6 | Methanol | 425 | 605 | - | - | - | [4] |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and spectroscopic characterization of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogues can be achieved through the condensation of appropriate heterocyclic precursors. The following protocol is a generalized modern adaptation based on classical methods, such as the work of Palkin (1923), and contemporary approaches to cyanine dye synthesis.[5][6][7]

Materials:

-

α,γ-dimethylated quinoline quaternary salt (e.g., 2,4-dimethyl-6-ethoxyquinoline ethiodide)

-

Sodium sulfide (B99878) (Na₂S)

-

Absolute Ethanol

-

Distilled water

-

Ethyl ether

-

Reaction flask with reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the α,γ-dimethylated quinoline quaternary salt in hot absolute ethanol.

-

Addition of Reagents: To the stirred solution, add a solution of sodium sulfide in absolute ethanol. A small amount of chloroform can be added to catalyze the reaction and potentially increase the yield of this compound.[5]

-

Reaction: Heat the reaction mixture to reflux (approximately 50°C) and maintain for a specified period (e.g., 3 hours), with continuous stirring.[6] The progress of the reaction can be monitored by observing the color change of the solution.

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude this compound derivative will precipitate out of the solution.

-

Purification:

-

Filter the precipitate by suction using a Büchner funnel.

-

Wash the collected solid sequentially with absolute ethanol and then ethyl ether to remove unreacted starting materials and byproducts.

-

Wash the precipitate with distilled water to remove any inorganic salts.

-

Finally, wash again with a small amount of cold absolute ethanol and ethyl ether to facilitate drying.

-

-

Drying: Dry the purified this compound derivative under vacuum.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

UV-Vis Absorption Spectroscopy

This protocol describes the standard procedure for measuring the absorption spectrum of a this compound derivative to determine its maximum absorption wavelength (λmax) and molar extinction coefficient (ε).[2][3][8][9][10]

Equipment and Materials:

-

UV-Vis spectrophotometer (double-beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., ethanol, DMSO)

-

This compound derivative sample

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 20-30 minutes to ensure stable output.[9]

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions with concentrations that will yield absorbance values in the optimal range of the instrument (typically 0.1 to 1.0).

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference beam path of the spectrophotometer.

-

Place another cuvette filled with the same pure solvent in the sample beam path.

-

Perform a baseline correction or "auto zero" across the desired wavelength range (e.g., 400-800 nm) to subtract the absorbance of the solvent and cuvette.[3]

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the sample solution.

-

Fill the sample cuvette with the sample solution and place it back into the sample holder.

-

Scan the absorbance of the sample across the specified wavelength range.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

-

Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

This protocol outlines the measurement of fluorescence emission and excitation spectra to determine the maximum emission wavelength (λem) and relative fluorescence quantum yield (ΦF).[11][12][13][14]

Equipment and Materials:

-

Fluorescence spectrophotometer (spectrofluorometer)

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent

-

This compound derivative sample

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G, Cresyl Violet)

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm).

-

Sample and Standard Preparation:

-

Prepare a series of dilute solutions of both the this compound derivative and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Measurement of Emission Spectrum:

-

Set the excitation wavelength to the λmax of the this compound derivative.

-

Place the cuvette with the sample solution in the sample holder.

-

Scan the emission wavelength range to obtain the fluorescence emission spectrum and determine the λem.

-

-

Measurement of Excitation Spectrum:

-

Set the emission wavelength to the λem of the this compound derivative.

-

Scan the excitation wavelength range to obtain the fluorescence excitation spectrum. This spectrum should ideally match the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance of the sample and the standard at the same excitation wavelength.

-

Record the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

-

Calculate the relative fluorescence quantum yield (ΦF_sample) using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. For the same solvent, the refractive index term cancels out.

-

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of excited states, providing information on processes like intersystem crossing and excited-state lifetimes.[15][16][17][18]

Experimental Setup:

-

Pump Source: A laser system that generates short, intense pulses of light to excite the sample (e.g., a femtosecond or picosecond laser coupled with an optical parametric amplifier to tune the excitation wavelength).

-

Probe Source: A source of broadband, low-intensity light to probe the absorption changes in the excited sample (often a white-light continuum generated from a portion of the pump beam).

-

Optical Delay Line: A mechanism to precisely control the time delay between the pump and probe pulses.

-

Detector: A sensitive detector, such as a CCD camera or photodiode array, to measure the spectrum of the probe pulse after it passes through the sample.

Procedure:

-